molecular formula C10H8O2 B13581134 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13581134
M. Wt: 160.17 g/mol
InChI Key: PIWJWKQTGJQTAI-UHFFFAOYSA-N
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Description

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of an ethynyl group attached to a dihydrobenzo[b][1,4]dioxine core. Benzodioxines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes alkylation, azidation, Curtius rearrangement, and hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for cannabinoid receptors, where it exhibits selective binding affinity. The compound’s effects are mediated through the modulation of receptor activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-ethynyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H8O2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-6,8H,7H2

InChI Key

PIWJWKQTGJQTAI-UHFFFAOYSA-N

Canonical SMILES

C#CC1COC2=CC=CC=C2O1

Origin of Product

United States

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